molecular formula C12H16O3S B2744172 2-Cyclopropylethyl 4-methylbenzenesulfonate CAS No. 63064-31-3

2-Cyclopropylethyl 4-methylbenzenesulfonate

Cat. No. B2744172
CAS RN: 63064-31-3
M. Wt: 240.32
InChI Key: JVOCWIRGDNWGKH-UHFFFAOYSA-N
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Description

2-Cyclopropylethyl 4-methylbenzenesulfonate (2-CEMBS) is a sulfonate ester of cyclopropylethyl and 4-methylbenzene. It is a colorless, odorless, and water-soluble compound that has been used in various scientific and industrial applications. It is a common reagent in organic synthesis, and has been used as a catalyst in a variety of laboratory experiments. It has also been used as a surfactant for the production of polymers and as a stabilizer for pharmaceuticals. Furthermore, 2-CEMBS has been the subject of numerous scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Cyclopropylethyl 4-methylbenzenesulfonate is used in the synthesis of various chemical compounds. Its derivatives, like 1-vinylcyclopropyl 4-methylbenzenesulfonate, play a crucial role in synthesizing alkylidenecyclopropanes, which are useful for accessing a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo et al., 2014). Similarly, 4-methylbenzenesulfonate anions are involved in the synthesis of specific salts, highlighting their role in molecular geometry and interaction studies (Babu et al., 2014).

Materials Science and Corrosion Inhibition

In materials science, derivatives like 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate have been investigated for their effectiveness as unharmful inhibitors for aluminum corrosion in acidic mediums. These compounds demonstrate potential in anti-corrosive properties and inhibitor-metal adsorption behavior (Nesane et al., 2020).

Crystal Structure Analysis

4-methylbenzenesulfonate compounds are also significant in the study of crystal structures. For example, the structure of 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate provides insights into molecular arrangements and interactions in crystal architectures (Yusof et al., 2012).

Organic Synthesis and Catalysis

4-Methylbenzenesulfonate is involved in organic synthesis, acting as a crucial component in catalytic reactions. For instance, its role in the oxidative esterification reaction of aldehydes with alkyl halides under aerobic conditions highlights its importance in synthesizing various esters (Xin et al., 2011).

Photonic and Nonlinear Optical Applications

Certain 4-methylbenzenesulfonate derivatives have been studied for their potential in photonic applications. The investigation of N-methylquinolinium derivatives for their electron-withdrawing character and nonlinear optical response is one such example (Jeong et al., 2015).

properties

IUPAC Name

2-cyclopropylethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-10-2-6-12(7-3-10)16(13,14)15-9-8-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOCWIRGDNWGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toluene-4-sulfonic acid 2-cyclopropyl-ethyl ester

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-cyclopropylethanol (5.00 g, 58.05 mmol) in dichloromethane (20 mL) was added pyridine (7.03 mL, 86.92 mmol), followed by p-toluenesulfonyl chloride (10.50 g, 55.07 mmol). The reaction mixture was stirred for 16 h, and then partitioned between dichloromethane (100 mL) and water (50 mL). The organic layer was washed with 10% aqueous hydrochloric acid (50 mL), saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to afford 2-cyclopropylethyl 4-methylbenzenesulfonate as a colorless oil (11.90 g, 96%): 1H NMR (300 MHz, CDCl3) δ 7.80 (d, J=8.3 Hz, 2H), 7.34 (d, J=8.3 Hz, 2H), 4.09 (t, J=6.6 Hz, 2H), 2.45 (s, 3H), 1.57-1.48 (m, 2H), 0.74-0.59 (m, 1H), 0.45-0.36 (m, 2H), 0.08-0.06 (m, 2H).
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5 g
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reactant
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7.03 mL
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20 mL
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10.5 g
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Synthesis routes and methods III

Procedure details

p-Toluenesulfonyl chloride (7.20 g, 37.8 mmol) was added to a cooled (0° C.) solution of 2-cyclopropylethanol (4.00 g, 46.4 mmol) in pyridine (10 mL) and dichloromethane (60 mL). The reaction mixture was stirred at room temperature overnight, then diluted with ether (200 mL) and washed sequentially with water, 10% HCl, water and brine and then dried over anhydrous Na2SO4. Toluene-4-sulfonic acid 2-cyclopropylethyl ester (8.1 g, 89%) was obtained after removal of solvent and used for next step reaction without further purification.
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7.2 g
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4 g
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10 mL
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60 mL
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200 mL
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Citations

For This Compound
1
Citations
S Sun, R Dean, Q Jia, A Zenova, J Zhong… - Bioorganic & medicinal …, 2013 - Elsevier
… 2, the carboxylic acid group in 11a was masked as methyl ester 11b with K 2 CO 3 and MeI; subsequent treatment of 11b with NaH and 2-cyclopropylethyl 4-methylbenzenesulfonate (…
Number of citations: 16 www.sciencedirect.com

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